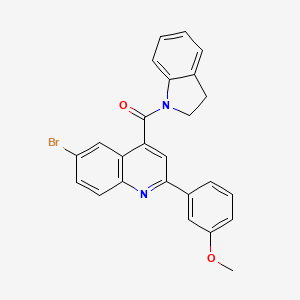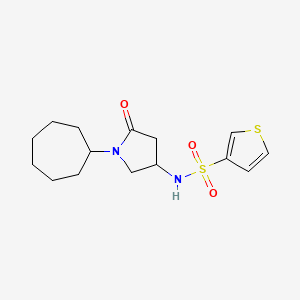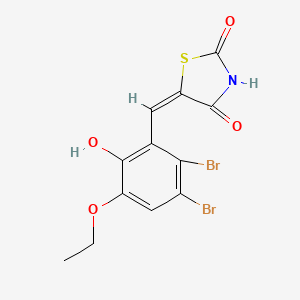
6-bromo-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3-methoxyphenyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3-methoxyphenyl)quinoline is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. This compound is also known as EMD 534085 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 6-bromo-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3-methoxyphenyl)quinoline is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by inhibiting various signaling pathways involved in cancer growth and inflammation. It has also been suggested that it may interact with specific targets in the brain to exert its neuroprotective effects.
Biochemical and Physiological Effects:
6-bromo-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3-methoxyphenyl)quinoline has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of specific enzymes involved in cancer growth and inflammation. It has also been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Additionally, it has been found to increase the expression of specific proteins involved in neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-bromo-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3-methoxyphenyl)quinoline in lab experiments is its potent therapeutic properties. This compound has been extensively studied for its potential therapeutic applications in various diseases, making it an attractive candidate for further research. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for certain research applications.
Orientations Futures
There are several future directions for research on 6-bromo-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3-methoxyphenyl)quinoline. One potential direction is to further investigate its mechanism of action to identify specific targets that may be involved in its therapeutic effects. Another direction is to explore its potential applications in other diseases, such as autoimmune disorders and metabolic diseases. Additionally, future research could focus on developing more efficient synthesis methods to increase the availability of this compound for research purposes.
Méthodes De Synthèse
The synthesis of 6-bromo-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3-methoxyphenyl)quinoline involves the reaction of 6-bromo-2-(3-methoxyphenyl)-4-quinolinecarboxylic acid with 2,3-dihydro-1H-indole-1-carboxylic acid in the presence of a coupling reagent and a base. The resulting compound is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
6-bromo-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3-methoxyphenyl)quinoline has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by preventing neuronal cell death.
Propriétés
IUPAC Name |
[6-bromo-2-(3-methoxyphenyl)quinolin-4-yl]-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN2O2/c1-30-19-7-4-6-17(13-19)23-15-21(20-14-18(26)9-10-22(20)27-23)25(29)28-12-11-16-5-2-3-8-24(16)28/h2-10,13-15H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYGIQFWZKLBQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-benzyl-2-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dihydro-3H-pyridazino[4,3-b]indol-3-one](/img/structure/B6074448.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-6-oxo-N-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6074457.png)
![methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate](/img/structure/B6074474.png)
![N-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6074494.png)
![3-chloro-6-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6074496.png)


![5-[(5-isoquinolinyloxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6074511.png)
![1-[4-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(diethylamino)-2-propanol](/img/structure/B6074516.png)
![3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6074517.png)
![1-(4-isobutylbenzyl)-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6074524.png)
![4-[(2-ethyl-1-piperidinyl)carbonyl]-1-propyl-2-pyrrolidinone](/img/structure/B6074526.png)
![6-chloro-2-(1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B6074532.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B6074537.png)